molecular formula C19H19N3O3 B2953545 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide CAS No. 2034437-15-3

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Cat. No. B2953545
CAS RN: 2034437-15-3
M. Wt: 337.379
InChI Key: HNIBLXMTWQVTEJ-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide, also known as PZ-2891, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PZ-2891 belongs to the class of benzofuran-2-carboxamides and has been found to exhibit promising activity against various diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Oxidation Studies

  • Tetrahydrobenzofuran Derivatives Synthesis : A study by Levai et al. (2002) explored the synthesis of tetrahydrobenzofuran derivatives, which might be relevant in the context of studying compounds like N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide. These compounds were obtained through specific oxidation reactions and could be important for further pharmaceutical research (Levai et al., 2002).

Biological Evaluation of Derivatives

  • Antimycobacterial Agents : Zítko et al. (2018) designed N-(pyrazin-2-yl)benzamides as potential antimycobacterial agents. These compounds, structurally related to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide, showed varying degrees of antimycobacterial activity, highlighting their potential in treating tuberculosis and related infections (Zítko et al., 2018).

Antiviral and Antimicrobial Applications

  • Antiviral Drug Discovery : De Clercq (2009) discussed new strategies in antiviral drug discovery, which may include analogs or derivatives of compounds like N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide. Such compounds could be significant in the development of new antiviral medications (De Clercq, 2009).

  • Antibacterial Pyrazole-Benzofuran Hybrids : Sanad et al. (2019) synthesized novel pyrazole-benzofuran hybrids with significant antibacterial activities. These compounds, which may be structurally similar to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide, demonstrated inhibitory effects against various bacterial strains, indicating their potential in antibacterial therapies (Sanad et al., 2019).

Chemical Synthesis and Characterization

  • Synthesis of Nucleoside Analogs : Makabe et al. (1972) explored the synthesis of nucleoside analogs, which are important in the development of new pharmaceutical agents. Compounds related to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide might play a role in this field, offering new avenues for drug development (Makabe et al., 1972).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(17-11-13-3-1-2-4-16(13)25-17)22-14-5-7-15(8-6-14)24-18-12-20-9-10-21-18/h1-4,9-12,14-15H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBLXMTWQVTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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